AH 9

Hypoglycemic Acylhydrazine Diabetes Mellitus

Source the non-substitutable acylhydrazine AH 9 for research into the dual mechanisms of insulin resistance and oxidative stress. Unlike sulfonylureas, AH 9 does not alter serum insulin but uniquely increases insulin receptor capacity/affinity and enhances glucose oxidation while directly scavenging reactive oxygen species. It demonstrates oral activity in alloxan-induced and spontaneously diabetic KK mice with a ~18-fold therapeutic index (LD50 956 mg/kg), enabling clear pharmacodynamic-toxicity separation. Ideal for comparative studies against phenformin or gliclazide at equimolar doses (0.3 mmol/kg po).

Molecular Formula C13H10NO3P
Molecular Weight 0
CAS No. 153326-30-8
Cat. No. B1177876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 9
CAS153326-30-8
SynonymsAH 9
Molecular FormulaC13H10NO3P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH 9 (CAS 153326-30-8): Essential Baseline for Acylhydrazine Hypoglycemic & Antioxidant Research


AH 9 is an acylhydrazine compound [1] that exhibits both hypoglycemic and antioxidant activity [2]. Its primary documented actions involve increasing insulin receptor capacity and affinity in liver plasma membranes, enhancing glucose aerobic oxidation, and scavenging reactive oxygen species [3]. The compound demonstrates oral activity in multiple diabetic mouse models including alloxan-induced diabetic mice and spontaneously diabetic KK mice [1], with an oral LD50 in mice reported as 956 mg/kg, approximately 18 times its effective dose [1].

Why Substituting AH 9 with Other Acylhydrazines or Standard Hypoglycemics Fails in Research


AH 9 operates through a combination of insulin receptor sensitization and intrinsic antioxidant activity that is not shared by most standard hypoglycemic agents or simple acylhydrazine analogs [1]. Unlike sulfonylureas that stimulate insulin secretion, AH 9 does not alter serum insulin levels in mice, instead improving insulin receptor function and post-receptor glucose utilization [1]. Furthermore, many acylhydrazine derivatives lack the direct free radical scavenging capacity documented for AH 9 against superoxide and hydrogen peroxide-induced oxidative damage [2]. These mechanistic distinctions render AH 9 non-substitutable for researchers investigating insulin resistance mitigation combined with oxidative stress protection in diabetic pathology models.

AH 9 Quantitative Differentiation Evidence: Head-to-Head Potency, Safety Margin, and Mechanism Data


Hypoglycemic Potency Comparison: AH 9 vs. Phenformin and Gliclazide in Normal Mice

At equimolar oral doses (0.3 mmol/kg po), AH 9 demonstrated superior hypoglycemic potency compared to the biguanide phenformin and the sulfonylurea gliclazide (diamicron) in normal mice [1]. The study assessed blood glucose lowering effects under equivalent molar dosing conditions, establishing a clear rank order of acute efficacy favoring AH 9 over these two established clinical comparators.

Hypoglycemic Acylhydrazine Diabetes Mellitus Insulin Sensitizer Metabolic Research

Therapeutic Index Quantification: AH 9 Safety Margin vs. Effective Dose

AH 9 exhibits a quantifiable safety margin in mouse models, with an oral LD50 value of 956 mg/kg, which is approximately 18 times greater than its effective hypoglycemic dose [1]. This 18-fold therapeutic index provides a defined window between efficacy and acute toxicity for in vivo experimental design.

Hypoglycemic Acylhydrazine Toxicology Safety Pharmacology Drug Development

Dual Mechanism Differentiation: Insulin Receptor Sensitization and Antioxidant Activity

AH 9 is distinguished from many other acylhydrazine derivatives by its combined action: it enhances insulin receptor capacity and affinity in mouse liver plasma membranes while simultaneously inhibiting oxidative damage markers [1][2]. Specifically, AH 9 increased the conversion of U-¹⁴C-glucose to ¹⁴CO₂ in epididymal fat tissue in vitro, indicating enhanced glucose aerobic oxidation [1]. In parallel, AH 9 inhibited hydrogen peroxide-induced hemolysis, hemoglobin oxidation, and lipid peroxidation in erythrocytes, as well as Fe²⁺-induced MDA formation in liver microsomes [2]. No IC50, EC50, or Ki values are publicly available for this compound .

Hypoglycemic Antioxidant Insulin Resistance Oxidative Stress Diabetes Complications

AH 9 Optimal Research Applications Based on Verified Differentiation Data


In Vivo Diabetic Model Potency Benchmarking vs. Phenformin and Gliclazide

Researchers conducting in vivo efficacy studies in alloxan-induced diabetic mice or spontaneously diabetic KK mice can use AH 9 as a comparative agent against phenformin or gliclazide at equimolar oral doses (0.3 mmol/kg po) to establish relative potency rankings for novel compounds. The demonstrated greater potency of AH 9 in normal mice [1] provides a useful benchmark for evaluating new chemical entities within the same metabolic pathway.

Therapeutic Window Assessment in Toxicology and Dose-Ranging Studies

Investigators designing dose-ranging studies in mice can utilize the established ~18-fold therapeutic index (LD50 956 mg/kg relative to effective dose) to select safe and efficacious dosing intervals [1]. This margin facilitates the separation of pharmacodynamic effects from acute toxicity signals during preclinical metabolic research.

Mechanistic Studies on Insulin Receptor Sensitization and Oxidative Stress

AH 9 is optimally applied in studies exploring the mechanistic intersection of insulin receptor function and oxidative stress protection in diabetic pathology models. Its documented ability to increase insulin receptor capacity/affinity and glucose oxidation while inhibiting hydrogen peroxide-induced hemolysis and lipid peroxidation [1][2] makes it a valuable tool for dissecting these dual pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.